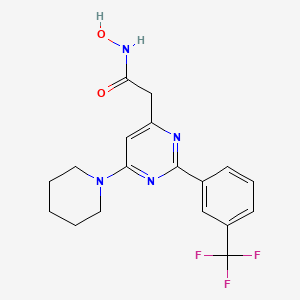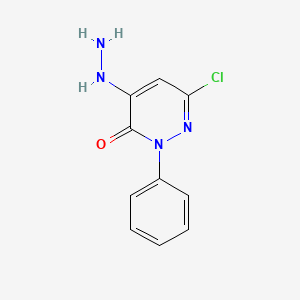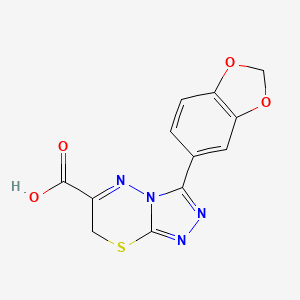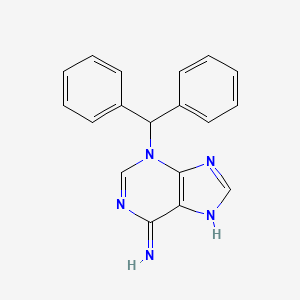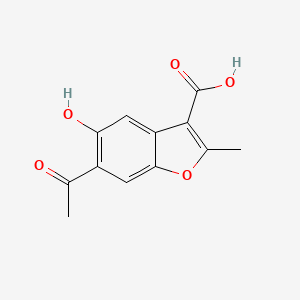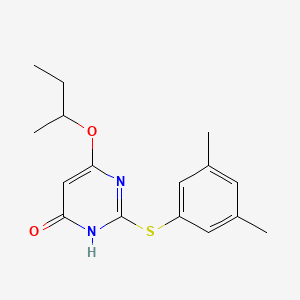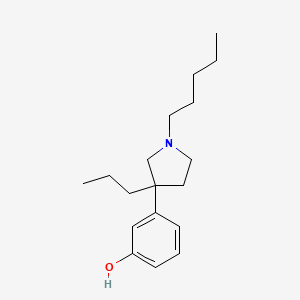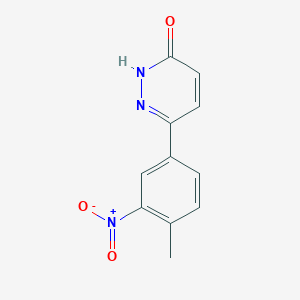
5-Anilino-4-bromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Anilino-4-bromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one is a synthetic organic compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-4-bromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Bromination: Introduction of the bromine atom at the 4-position can be done using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Aniline Substitution: The aniline group can be introduced via nucleophilic aromatic substitution reactions.
Chlorination: The dichlorophenyl group can be incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one: Lacks the aniline group.
5-Anilino-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one: Lacks the bromine atom.
5-Anilino-4-bromo-2-phenylpyridazin-3(2h)-one: Lacks the dichlorophenyl group.
Uniqueness
The presence of both the aniline and dichlorophenyl groups, along with the bromine atom, may confer unique chemical and biological properties to 5-Anilino-4-bromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one, distinguishing it from similar compounds.
Properties
| 830326-02-8 | |
Molecular Formula |
C16H10BrCl2N3O |
Molecular Weight |
411.1 g/mol |
IUPAC Name |
5-anilino-4-bromo-2-(2,6-dichlorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C16H10BrCl2N3O/c17-14-13(21-10-5-2-1-3-6-10)9-20-22(16(14)23)15-11(18)7-4-8-12(15)19/h1-9,21H |
InChI Key |
KOLZCDUQNJXOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(N=C2)C3=C(C=CC=C3Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
